

Spectroscopic Profile of 5-Hydroxyisatoic Anhydride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *5-Hydroxy isatoic anhydride*

Cat. No.: B174216

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Hydroxyisatoic anhydride (5-HIA), a key heterocyclic compound with applications in organic synthesis and medicinal chemistry. Due to the limited availability of directly published complete spectra for 5-Hydroxyisatoic anhydride, this document presents a detailed analysis based on the known spectroscopic data of the parent compound, Isatoic Anhydride, and established principles of spectroscopy. The influence of the 5-hydroxy substituent on the spectral characteristics is discussed in detail.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for 5-Hydroxyisatoic anhydride and its parent compound, Isatoic Anhydride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Isatoic Anhydride	DMSO-d ₆	11.8	br s	-	N-H
7.92	d	7.9	H-4		
7.75	t	7.7	H-6		
7.26	d	8.2	H-7		
7.16	t	7.5	H-5		
5-Hydroxyisatoic Anhydride (Predicted)	DMSO-d ₆	~11.7	br s	-	N-H
~10.0	s	-	OH		
~7.4	d	~2.0	H-4		
~7.0	dd	~8.5, 2.0	H-6		
~7.1	d	~8.5	H-7		

Note: Predicted shifts for 5-Hydroxyisatoic anhydride are based on the additive effects of a hydroxyl group on the aromatic ring of Isatoic Anhydride.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Compound	Solvent	Chemical Shift (δ) ppm	Assignment
5-Hydroxyisatoic Anhydride (Predicted)	DMSO-d ₆	~162	C=O (anhydride)
~155	C-5		
~148		C=O (carbamate)	
~135	C-3a		
~120	C-7		
~118	C-6		
~115	C-7a		
~110	C-4		

Note: Predicted shifts are based on typical values for aromatic ethers and the parent Isatoic Anhydride structure.

Infrared (IR) Spectroscopy

Table 3: FT-IR Absorption Data

Compound	Functional Group	Characteristic Absorption (cm ⁻¹)	Intensity
Isatoic Anhydride	N-H Stretch	3200-3000	Medium
C=O Stretch (Anhydride, Asymmetric)	~1770	Strong	
C=O Stretch (Anhydride, Symmetric)	~1730	Strong	
C=O Stretch (Carbamate)	~1680	Strong	
C-O-C Stretch	1300-1200	Strong	
5-Hydroxyisatoic Anhydride (Predicted)	O-H Stretch (Phenolic)	3400-3200	Broad
N-H Stretch	3200-3000	Medium	
C=O Stretch (Anhydride, Asymmetric)	~1770	Strong	
C=O Stretch (Anhydride, Symmetric)	~1730	Strong	
C=O Stretch (Carbamate)	~1680	Strong	
C-O-C Stretch	1300-1200	Strong	
C-O Stretch (Phenolic)	~1250	Strong	

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

Compound	Ionization Mode	[M] ⁺ (m/z)	Key Fragmentation Peaks (m/z)
Isatoic Anhydride	El	163	119 ([M-CO ₂] ⁺ •), 92, 65
5-Hydroxyisatoic Anhydride	El	179	135 ([M-CO ₂] ⁺ •), 108, 80

Experimental Protocols

NMR Spectroscopy

Objective: To determine the chemical structure and proton/carbon environment of 5-Hydroxyisatoic anhydride.

Methodology:

- Sample Preparation: A 5-10 mg sample of 5-Hydroxyisatoic anhydride is dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical to ensure the solubility of the compound and to avoid interference from solvent protons.
- Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR, is used.
- Data Acquisition:
 - For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.
 - For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

- Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

FT-IR Spectroscopy

Objective: To identify the functional groups present in 5-Hydroxyisatoic anhydride.

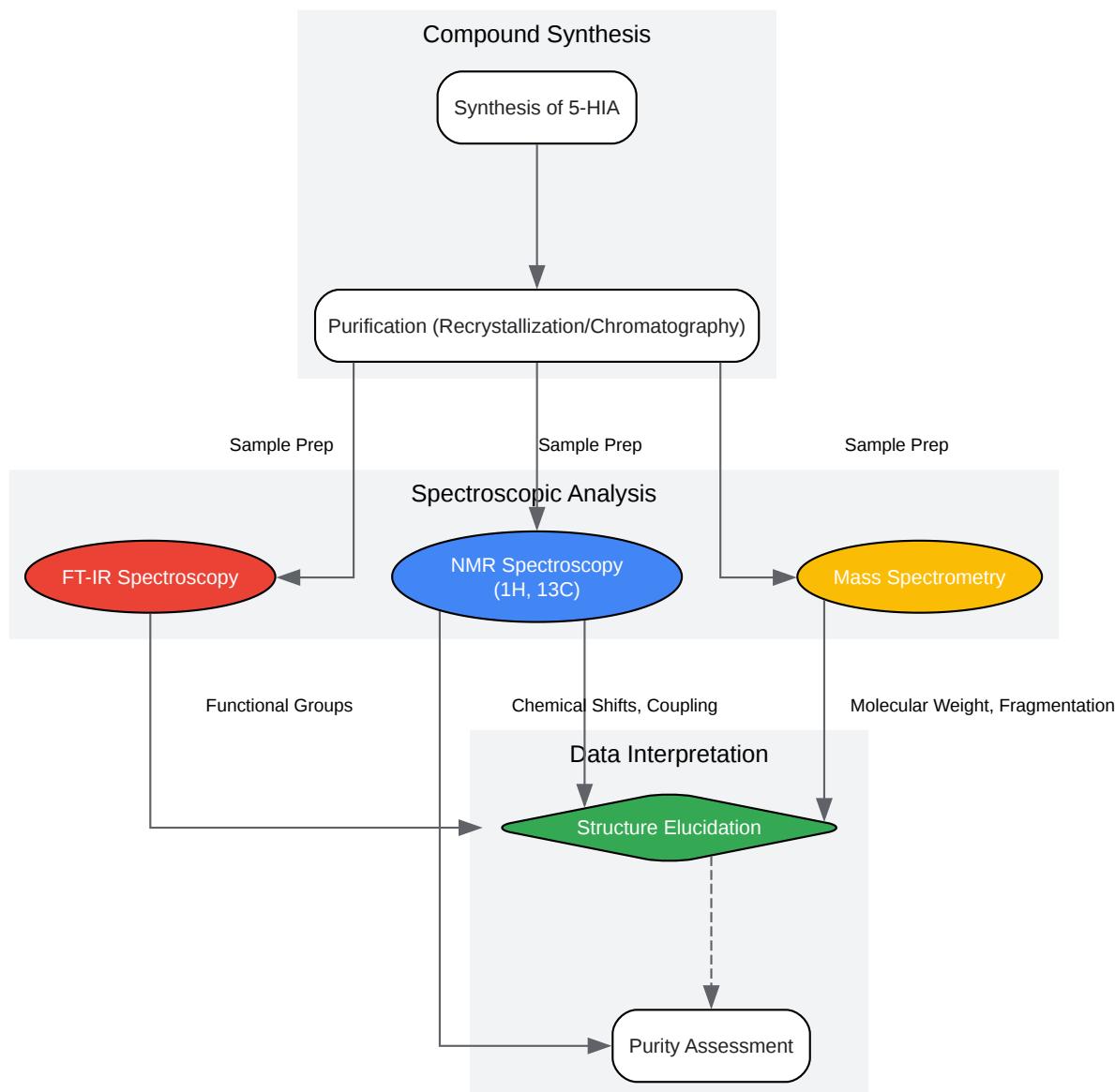
Methodology:

- Sample Preparation: As a solid, the sample can be prepared using the KBr pellet method. A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum of the KBr pellet holder (or a pure KBr pellet) is first recorded. The sample pellet is then placed in the sample holder, and the spectrum is acquired over the mid-infrared range (typically 4000-400 cm⁻¹).
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of 5-Hydroxyisatoic anhydride.

Methodology:


- Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples.
- Ionization: Electron Impact (EI) ionization is a common method for this type of compound. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: An electron multiplier or other suitable detector records the abundance of each ion.
- Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z .

Workflow and Data Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like 5-Hydroxyisatoic anhydride.

Spectroscopic Analysis Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 5-Hydroxyisatoic anhydride.

- To cite this document: BenchChem. [Spectroscopic Profile of 5-Hydroxyisatoic Anhydride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b174216#spectroscopic-data-of-5-hydroxy-isatoic-anhydride-nmr-ir-ms\]](https://www.benchchem.com/product/b174216#spectroscopic-data-of-5-hydroxy-isatoic-anhydride-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com